1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl-
Description
The compound 1H-imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- features a substituted imidazole core with three key functional groups:
- 1-Ethyl group at the N1 position, influencing steric bulk and lipophilicity.
- 2-Chloro substituent, an electron-withdrawing group (EWG) that modulates electronic density and reactivity.
Properties
CAS No. |
1049118-59-3 |
|---|---|
Molecular Formula |
C13H15ClN2O2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
2-chloro-5-(3,4-dimethoxyphenyl)-1-ethylimidazole |
InChI |
InChI=1S/C13H15ClN2O2/c1-4-16-10(8-15-13(16)14)9-5-6-11(17-2)12(7-9)18-3/h5-8H,4H2,1-3H3 |
InChI Key |
WLLMFCCKNFDGIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=C1Cl)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- can be achieved through several routes. One common method involves the reaction of 2-chloro-1-ethylimidazole with 3,4-dimethoxybenzaldehyde under acidic conditions to form the desired product. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at position 2 can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reaction with an amine in the presence of a base like sodium hydride can yield the corresponding amino derivative.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can modulate specific biological pathways. Its imidazole ring is a common motif in many bioactive compounds.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-chloro-5-(3,4-dimethoxyphenyl)-1-ethyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting or activating enzymatic functions. The chloro and dimethoxyphenyl groups can enhance binding affinity and selectivity towards specific molecular targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituent patterns significantly influence melting points, solubility, and molecular weight. Key comparisons include:
*Calculated based on molecular formula C₁₃H₁₅ClN₂O₂.
Key Observations:
- Melting Points : Chloro and nitro substituents (as in ) increase rigidity and intermolecular interactions, leading to higher melting points compared to ethyl or ester derivatives (e.g., 3l).
- Solubility : The 3,4-dimethoxyphenyl group enhances solubility in polar solvents due to hydrogen-bonding capacity, whereas chloro or nitro groups reduce it .
Electronic and Reactivity Profiles
Electron-Withdrawing vs. Donating Groups :
- The 2-chloro substituent in the target compound deactivates the imidazole ring, reducing electrophilic substitution reactivity compared to methyl or phenyl groups (e.g., 3l) .
- 3,4-Dimethoxyphenyl groups donate electrons via methoxy substituents, increasing electron density at the 5-position, which may enhance nucleophilic aromatic substitution or metal-coupling reactions .
Synthetic Flexibility :
Structural Analysis and Crystallography
- This contrasts with chloro-substituted analogs, which rely on weaker van der Waals interactions .
- SHELX Refinement : Crystallographic data for similar compounds (e.g., ) are refined using SHELXL, highlighting the utility of this software for small-molecule structural analysis .
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